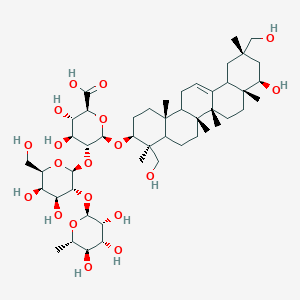
Wistariasaponin B2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wistariasaponin B2 is a triterpene glycoside compound primarily isolated from the plant species Wisteria brachybotrys and Abrus cantoniensis . It belongs to the oleanane-type glycosides and has a molecular formula of C48H78O19 with a molecular weight of 958.513 . This compound is known for its various physicochemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Wistariasaponin B2 involves the extraction of the compound from the roots of Wisteria brachybotrys using an aqueous-ethanolic extract . The process includes several steps of purification and isolation to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The use of advanced chromatographic techniques and solvent extraction methods are common in the industrial preparation of such glycosides.
Análisis De Reacciones Químicas
Types of Reactions: Wistariasaponin B2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of the compound.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Wistariasaponin B2 has several scientific research applications:
Mecanismo De Acción
Wistariasaponin B2 exerts its effects by interacting with specific molecular targets and pathways. One of the primary mechanisms is the activation of the sweet taste receptor TAS1R2/TAS1R3 . This interaction leads to the perception of sweetness, making it a potential candidate for natural sweeteners. Additionally, the compound may have other pharmacological effects through its interaction with various cellular pathways and receptors .
Comparación Con Compuestos Similares
- Wistariasaponin A
- Wistariasaponin D
- Glycyrrhizin
Comparison: Wistariasaponin B2 is unique due to its specific glycoside structure and its ability to activate sweet taste receptors . Compared to other similar compounds like Wistariasaponin A and D, it has distinct physicochemical properties and biological activities. Glycyrrhizin, another triterpene glycoside, also activates sweet taste receptors but has a different structural composition and source .
Propiedades
Fórmula molecular |
C48H78O19 |
|---|---|
Peso molecular |
959.1 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bR,8aR,9R,11S,14bR)-9-hydroxy-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H78O19/c1-21-29(53)31(55)35(59)40(62-21)66-37-32(56)30(54)24(18-49)63-41(37)67-38-34(58)33(57)36(39(60)61)65-42(38)64-28-11-12-45(4)25(46(28,5)20-51)10-13-48(7)26(45)9-8-22-23-16-43(2,19-50)17-27(52)44(23,3)14-15-47(22,48)6/h8,21,23-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t21-,23?,24+,25?,26?,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,43-,44+,45-,46+,47-,48+/m0/s1 |
Clave InChI |
CPKUECAWPOGBJH-SBFZCTKASA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5(C([C@@]4(C)CO)CC[C@@]6(C5CC=C7[C@@]6(CC[C@@]8(C7C[C@](C[C@H]8O)(C)CO)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)CO)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















